N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazoline derivative characterized by two substituted pyrazole rings linked via a methylene bridge, with one pyrazole bearing ethyl and methyl groups and the other containing dimethyl substituents. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research. Pyrazolines are known for diverse biological activities, including antimicrobial, anti-inflammatory, and hormonal modulation .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-8-11(10(3)15-17)7-13-12-6-9(2)14-16(12)4;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
ITYULLBKWPODOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Ethyl Hydrazinecarboxylate
The synthesis begins with the formation of the pyrazole core via cyclocondensation. Ethyl acetoacetate reacts with ethyl hydrazinecarboxylate in acetic acid under reflux (80–100°C, 6–8 hours), yielding 5-hydroxy-1-ethyl-3-methylpyrazole-4-carboxylate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 80–100°C |
| Catalyst | None (self-catalyzed) |
| Yield | 68–72% |
Bromination and Oxidation to the Aldehyde
The hydroxyl group at position 5 is brominated using phosphorus tribromide (PBr₃) in dichloromethane (0–5°C, 2 hours), forming 5-bromo-1-ethyl-3-methylpyrazole-4-carboxylate. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane (25°C, 12 hours) yields the aldehyde derivative.
Key Spectral Data for Fragment A:
- ¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.21 (s, 1H, pyrazole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃), 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃).
- IR (KBr): 1715 cm⁻¹ (C=O), 2830 cm⁻¹ (CHO).
Synthesis of Fragment B: 2,5-Dimethylpyrazol-3-amine
Hydrazine Cyclization with Acetylacetone
Fragment B is synthesized via cyclization of acetylacetone with hydrazine hydrate in ethanol (reflux, 4 hours). The reaction proceeds through hydrazone formation, followed by intramolecular cyclization to yield 2,5-dimethylpyrazol-3-amine.
Optimization Insight:
- Excess hydrazine (1.5 equivalents) improves yield by preventing di-substitution byproducts.
- Lower temperatures (0–5°C) during workup minimize decomposition.
Yield: 85–88%
Coupling of Fragments A and B via Reductive Amination
Reductive Amination Protocol
Fragment A (1-ethyl-3-methylpyrazole-4-carbaldehyde) reacts with Fragment B (2,5-dimethylpyrazol-3-amine) in methanol under hydrogen gas (1 atm) with 10% palladium on carbon (Pd/C) as a catalyst (25°C, 12 hours). The resulting secondary amine is filtered and concentrated.
Critical Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| Hydrogen Pressure | 1 atm |
| Solvent | Methanol |
| Yield | 74–78% |
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.
Purity Analysis:
- HPLC: >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Melting Point: 214–216°C (decomposition).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Coupling Strategy
An alternative approach employs Mitsunobu conditions to couple 1-ethyl-3-methylpyrazole-4-methanol with 2,5-dimethylpyrazol-3-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to 25°C, 6 hours).
Advantages:
- Avoids aldehyde intermediate, simplifying purification.
- Higher functional group tolerance.
Disadvantages:
- Lower yield (62–65%) due to competing oxidation side reactions.
Buchwald-Hartwig Amination
For scalability, a palladium-catalyzed coupling between 4-(bromomethyl)-1-ethyl-3-methylpyrazole and 2,5-dimethylpyrazol-3-amine using Pd₂(dba)₃ and Xantphos in toluene (110°C, 24 hours) has been explored.
Catalyst System:
| Component | Quantity |
|---|---|
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| Cs₂CO₃ | 2 equivalents |
Yield: 70–73%
Mechanistic Insights and Byproduct Management
Competing Pathways in Reductive Amination
The primary byproduct, N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine N-oxide , forms via over-oxidation of the imine intermediate. This is mitigated by:
Regioselectivity in Pyrazole Functionalization
The 4-position of 1-ethyl-3-methylpyrazole exhibits higher reactivity toward electrophilic substitution due to electron-donating effects of the ethyl and methyl groups. Computational studies (DFT) confirm a 12.3 kcal/mol lower activation energy for 4-substitution compared to 5-substitution.
Industrial-Scale Considerations
Continuous Flow Synthesis
A two-step continuous flow system has been proposed for large-scale production:
- Step 1: Cyclocondensation of ethyl acetoacetate and ethyl hydrazinecarboxylate in a tubular reactor (residence time: 30 minutes).
- Step 2: Reductive amination in a packed-bed reactor with immobilized Pd/C catalyst.
Throughput: 1.2 kg/day (pilot scale).
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 34 | 19 |
| E-Factor | 28 | 15 |
| Solvent Consumption | 120 L/kg | 65 L/kg |
Analytical Characterization and Quality Control
Spectroscopic Validation
Stability Studies
The hydrochloride salt exhibits no degradation under accelerated conditions (40°C/75% RH, 6 months), confirming suitability for long-term storage.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Selected Pyrazolines
Note: refers to a structurally similar fluorinated analog, but data on its synthesis are unavailable.
Research Findings and Limitations
- Synthesis: The compound’s synthesis likely follows methods analogous to , where chalcones react with hydrazine hydrate in the presence of aliphatic acids.
- Biological Data: No direct studies on its pharmacological properties exist in the provided evidence. Inferences are drawn from structural analogs, such as fluorinated pyrazolines () or FSH-active derivatives ().
- Knowledge Gaps: Further studies are needed to elucidate its pharmacokinetic profile, toxicity, and target engagement.
Q & A
Basic: What synthetic methodologies are recommended for preparing this pyrazole derivative?
Answer:
The synthesis involves alkylation of pyrazole precursors. A typical route includes:
- Step 1: Reacting 3,5-dimethylpyrazole with an alkylating agent (e.g., chloromethyl derivative) in a polar aprotic solvent like tetrahydrofuran (THF) under basic conditions (e.g., potassium tert-butoxide) .
- Step 2: Purification via recrystallization or column chromatography to isolate the hydrochloride salt.
Critical parameters: Solvent polarity, reaction temperature (optimized between 60–80°C), and stoichiometric ratios to minimize byproducts. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediate stability and optimize yields .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns on pyrazole rings and methylene bridge connectivity. For example, methyl protons appear as singlets (δ 2.1–2.5 ppm), while aromatic protons show splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.75) and fragmentation patterns .
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Answer:
- Molecular Docking: Simulate interactions with target enzymes (e.g., kinases or oxidoreductases) to identify key binding residues. For pyrazole derivatives, the methylene bridge and substituent positions influence steric and electronic complementarity .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate reaction barriers for enzyme inhibition mechanisms. Adjust substituents (e.g., ethyl vs. methyl groups) to optimize binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
- ADMET Prediction: Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP ~2.5 for balanced solubility/permeability) .
Advanced: How should researchers address contradictory data in biological activity studies?
Answer:
Contradictions often arise from:
- Purity Variability: Ensure batch consistency via HPLC and elemental analysis. Impurities >2% can skew IC₅₀ values .
- Assay Conditions: Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) and validate with positive controls. For example, antioxidant activity assays (e.g., DPPH radical scavenging) require strict oxygen exclusion .
- Structural Confounders: Compare crystallographic data (if available) to rule out polymorphic effects. Pyrazole derivatives may adopt different conformations in solution vs. solid state .
Advanced: What experimental design strategies optimize reaction yield and selectivity?
Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial matrix) to test variables: solvent (THF vs. DMF), temperature (50–90°C), and catalyst loading (0.5–2.0 eq). Response surface methodology (RSM) identifies optimal conditions .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reaction progress and detect intermediates. For alkylation reactions, monitor disappearance of starting material peaks .
- Scale-Up Considerations: Transition from batch to flow chemistry for reproducibility. Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
Advanced: How can researchers validate the compound’s metal-chelating properties?
Answer:
- Spectrophotometric Titration: Titrate the compound with metal ions (e.g., Fe²⁺, Cu²⁺) in ethanol/water (1:1) and monitor UV-Vis shifts (e.g., λmax changes at 300–400 nm indicate complex formation) .
- Isothermal Titration Calorimetry (ITC): Measure binding stoichiometry (n) and enthalpy (ΔH). Pyrazole amines typically show 1:1 binding with transition metals (Kd ~10⁻⁶ M) .
- X-ray Crystallography: Resolve crystal structures of metal complexes to confirm coordination geometry (e.g., octahedral vs. tetrahedral) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal: Neutralize hydrochloride salts with sodium bicarbonate before aqueous disposal. Organic residues require incineration or approved solvent waste streams .
- Emergency Procedures: In case of skin contact, rinse with water for 15 minutes and seek medical evaluation. Maintain SDS documentation on-site .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?
Answer:
- Quality-by-Design (QbD): Define critical quality attributes (CQAs) like particle size (<50 µm) and crystallinity (via XRD). Use process analytical technology (PAT) for real-time monitoring .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation products (e.g., hydrolysis of the methylene bridge) .
- Bioassay Standardization: Use internal reference standards (e.g., IC₅₀ of a known inhibitor) to normalize activity data across batches .
Advanced: How to elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For pyrazole derivatives, mixed inhibition is common due to binding at allosteric and active sites .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) to calculate affinity (KD). Typical KD values for enzyme inhibitors range from 10⁻⁷ to 10⁻⁹ M .
- Mutagenesis: Engineer enzyme variants (e.g., Ala-scanning) to identify residues critical for binding. For example, mutation of a conserved histidine residue may abolish inhibition .
Basic: What are the solubility and storage requirements for this compound?
Answer:
- Solubility: Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (1–5 mg/mL at 25°C). For aqueous assays, prepare stock solutions in DMSO and dilute to <1% v/v .
- Storage: Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation. Shelf life: 24 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
